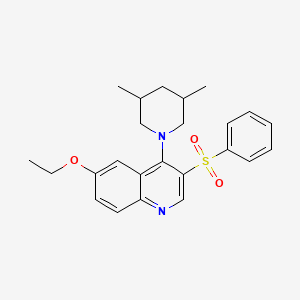

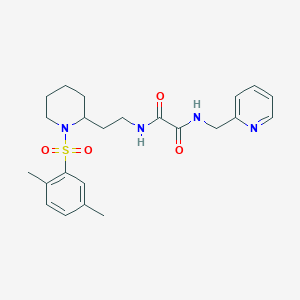

4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,5-Dimethylpiperidin-1-yl)-6-ethoxy-3-(phenylsulfonyl)quinoline, also known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective blocker of the rapid component of the delayed rectifier potassium current in cardiac cells, and has been shown to have a number of potential applications in the field of cardiovascular research.

科学的研究の応用

Synthesis and Biological Activities

Quinoline derivatives have been extensively studied for their synthesis and biological activities. For instance, the synthesis of tetracyclic quinolines with DNA intercalative properties, KB cytotoxicity, antitumor activity, and the ability to induce topoisomerase II-dependent DNA cleavage demonstrates the potential of quinoline derivatives in cancer research and treatment. These compounds, such as the indoloquinoline derivative, exhibited potent activity against P388 leukemia and solid tumors like M5076 sarcoma, B16 melanoma, and colon 38 carcinoma, comparable to known drugs like m-AMSA (Yamato et al., 1989).

Corrosion Inhibition

Quinoline derivatives also serve as effective corrosion inhibitors, showcasing their utility in materials science and engineering. The corrosion mitigation effect of certain quinoline derivatives was analyzed using techniques like weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarizations, revealing significant inhibition efficiencies and adsorption characteristics on metal surfaces. These findings underscore the potential of quinoline derivatives in protecting metals against corrosion, contributing to the longevity and durability of materials (Singh et al., 2016).

Antiviral and Anticancer Agents

The exploration of quinoline derivatives extends into the development of antiviral and anticancer agents. For example, the synthesis and evaluation of 2-phenylamino-4-phenoxyquinoline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors indicate the potential of these compounds in treating human immunodeficiency virus (HIV). These derivatives exhibit significant inhibitory concentrations against HIV-1 RT, highlighting their promise as therapeutic agents in combating HIV/AIDS (Makarasen et al., 2022).

Electrochemical Studies

Electrochemical studies of quinoline derivatives, such as nifedipine and its analogs, have contributed to our understanding of their reactivity and stability in protic media. These studies offer insights into the electrochemical behavior of quinoline derivatives, providing valuable information for their application in various scientific and industrial fields (Hazard et al., 1991).

Safety and Hazards

特性

IUPAC Name |

3-(benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-10-11-22-21(13-19)24(26-15-17(2)12-18(3)16-26)23(14-25-22)30(27,28)20-8-6-5-7-9-20/h5-11,13-14,17-18H,4,12,15-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASFXZWYPVOGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CC(CC(C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-4-(3,5-dimethylpiperidin-1-yl)-6-ethoxyquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2942788.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2942803.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydroxy-2H-chromen-2-one](/img/structure/B2942804.png)

![2-(ethylthio)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2942809.png)